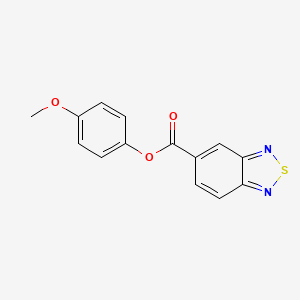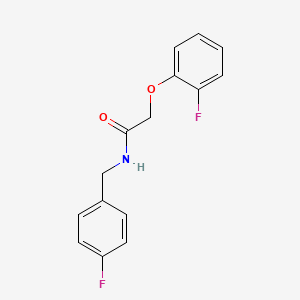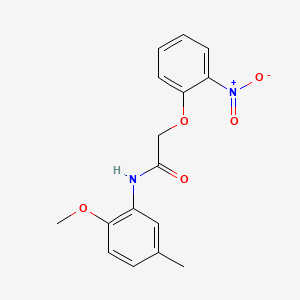![molecular formula C16H20N4 B5686132 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that consists of a pyrimidine ring and a piperazine ring with a methylbenzyl group attached to the piperazine ring. This compound has demonstrated promising results in scientific research for its potential use as a therapeutic agent against various diseases.
作用机制
The mechanism of action of 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin systems. This compound has been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and subsequent changes in behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can induce changes in the biochemical and physiological processes in the body. For example, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been reported to decrease the levels of stress hormones such as cortisol, leading to a reduction in anxiety and stress.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to modulate neurotransmitter systems, making it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential use of this compound in other areas such as agriculture and materials science.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its ability to modulate neurotransmitter systems makes it a useful tool for studying the underlying mechanisms of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other areas.
合成方法
The synthesis of 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine involves the reaction between 3-methylbenzylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound.
科学研究应用
2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. Additionally, this compound has shown potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14-4-2-5-15(12-14)13-19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRBLOZWQWYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)


![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)

![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)
![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)

![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)
